molecular formula C7H12ClN3 B15259833 [3-(2-Chloro-1H-imidazol-1-yl)propyl](methyl)amine

[3-(2-Chloro-1H-imidazol-1-yl)propyl](methyl)amine

Cat. No.: B15259833
M. Wt: 173.64 g/mol
InChI Key: KKTSGZJCUKRTOU-UHFFFAOYSA-N
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Description

3-(2-Chloro-1H-imidazol-1-yl)propylamine is a chemical compound that features an imidazole ring substituted with a chloro group and a propyl chain linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)propylamine typically involves the reaction of 2-chloroimidazole with a suitable propylamine derivative. One common method includes the use of 2-chloro-1H-imidazole and 3-chloropropylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1H-imidazol-1-yl)propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives.

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazoline derivatives.

Scientific Research Applications

3-(2-Chloro-1H-imidazol-1-yl)propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the imidazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic functions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group in 3-(2-Chloro-1H-imidazol-1-yl)propylamine imparts unique reactivity and binding characteristics, making it distinct from its analogs. This substitution can enhance its potency and selectivity in various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

3-(2-chloroimidazol-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C7H12ClN3/c1-9-3-2-5-11-6-4-10-7(11)8/h4,6,9H,2-3,5H2,1H3

InChI Key

KKTSGZJCUKRTOU-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C=CN=C1Cl

Origin of Product

United States

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